molecular formula C15H18ClFO B1327918 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone CAS No. 898751-73-0

2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone

Cat. No. B1327918
M. Wt: 268.75 g/mol
InChI Key: GHDDZNRJSMIPAR-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone is a chemical compound with the molecular formula C15H18ClFO and a molecular weight of 268.75 . It is a pharmaceutical intermediate that has gained significant attention in recent years.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone are not detailed in the search results. For comprehensive information, a Material Safety Data Sheet (MSDS) or similar document would typically be consulted .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Nicotinic Acids and Dihydrofuro[3,4-c]pyridines : A study by Gadzhili et al. (2005) reported that the reaction of similar halo-1-propenyl ketones with β-aminocrotonic acid ethyl ester leads to the formation of ethyl esters of nicotinic acids and, under increased temperatures, partially converts into dihydrofuro[3,4-c]pyridines (Gadzhili, Aliev, Nadzhafova, & Ibragimov, 2005).

  • Quinolin-8-ols and Tetrahydroquinolin-8-ols Synthesis : Uchiyama et al. (1998) demonstrated that cyclization of ketones similar to 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone results in the formation of quinolin-8-ols and tetrahydroquinolin-8-ols, offering potential in chemical synthesis (Uchiyama, Ono, Hayashi, & Narasaka, 1998).

  • Heck Reaction with Fluorinated Ketones : Patrick, Agboka, and Gorrell (2008) explored the Heck reaction using 3-fluoro-3-buten-2-one, a compound structurally related to 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone, demonstrating its reactivity in forming fluorobenzalacetones (Patrick, Agboka, & Gorrell, 2008).

Pharmaceutical Research

  • Synthesis of Fluoroketamine Derivative : Moghimi et al. (2014) focused on synthesizing a novel ketamine derivative, which is structurally similar to 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone. This research highlights the potential of such compounds in developing new pharmacological agents (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

Conformational Analysis and Crystallography

  • Study of Molecular Conformation : Research by Singh, Agarwal, and Awasthi (2011) on benzyl N-(3-chloro-4-fluorophenyl)carbamate, a compound with structural similarities, provides insights into the conformational analysis and crystal packing of such molecules (Singh, Agarwal, & Awasthi, 2011).

  • Analysis of Chemical Precursors : Luo et al. (2022) identified and analyzed a suspected chemical precursor of a related compound, providing a framework for understanding the chemical and decomposition pathways of these types of molecules (Luo et al., 2022).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . Unfortunately, the specific details from the MSDS were not available in the search results.

properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFO/c16-13-8-11(9-14(17)10-13)6-7-15(18)12-4-2-1-3-5-12/h8-10,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDDZNRJSMIPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644985
Record name 3-(3-Chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone

CAS RN

898751-73-0
Record name 3-(3-Chloro-5-fluorophenyl)-1-cyclohexylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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